3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine
Overview
Description
3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine is a fluorinated heterocyclic compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of three fluorine atoms and a dimethylamino group attached to a pyrazine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine typically involves the fluorination of pyrazine derivatives. One common method includes the reaction of 2-chloro-3,5,6-trifluoropyrazine with dimethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazines, pyrazine N-oxides, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated bioactive molecules for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of target proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine
- 3,5-Dichloro-6-fluoro-N,N-dimethylpyrazin-2-amine
- 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
- 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine
Uniqueness
3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine is unique due to the presence of three fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of fluorinated pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3,5,6-trifluoro-N,N-dimethylpyrazin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTVELYQYRRJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263582 | |
Record name | 3,5,6-Trifluoro-N,N-dimethyl-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-66-2 | |
Record name | 3,5,6-Trifluoro-N,N-dimethyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55215-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,6-Trifluoro-N,N-dimethyl-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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